Methyl (3s)-3-amino-3-(pyridin-3-yl)propanoate

asymmetric synthesis GP IIb/IIIa antagonists stereoselective hydrogenation

This (3S)-enantiomer is the mandatory stereochemical form for synthesizing the oral fibrinogen receptor antagonist RWJ‑53308. The pyridin‑3‑yl substituent confers superior in vitro potency over other aryl groups. Racemic or (R)-enantiomer material will not reproduce the target pharmacological profile. Procure only the defined (3S)-enantiomer to ensure downstream bioactivity consistency and synthetic fidelity.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 198959-53-4
Cat. No. B3249907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (3s)-3-amino-3-(pyridin-3-yl)propanoate
CAS198959-53-4
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C1=CN=CC=C1)N
InChIInChI=1S/C9H12N2O2/c1-13-9(12)5-8(10)7-3-2-4-11-6-7/h2-4,6,8H,5,10H2,1H3/t8-/m0/s1
InChIKeyPNXGVJAVPWMYRQ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (3S)-3-Amino-3-(Pyridin-3-yl)Propanoate (CAS 198959-53-4) — Chiral β-Amino Ester for Asymmetric Synthesis


Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate (CAS 198959-53-4) is a chiral β-amino ester featuring a (3S)-configured stereocenter, a pyridin-3-yl aromatic substituent, a primary amino group, and a methyl ester functionality [1]. It belongs to the class of β-aryl-β-amino acid derivatives, which are valued in medicinal chemistry as conformationally constrained building blocks and as precursors to bioactive β-peptides and peptidomimetics [2]. The compound is a key synthetic intermediate in pharmaceutical development, most notably serving as the starting material for the orally active GP IIb/IIIa platelet fibrinogen receptor antagonist RWJ-53308 [1].

Why Methyl (3S)-3-Amino-3-(Pyridin-3-yl)Propanoate Cannot Be Substituted with Generic β-Amino Esters


Generic substitution with racemic or alternate β-amino esters fails because the (3S)-stereochemistry is an intrinsic determinant of downstream biological activity and synthetic fidelity [1]. In the development of the GP IIb/IIIa antagonist RWJ-53308, the (S)-enantiomer of the β-amino acid scaffold was specifically required to achieve oral activity and receptor binding; the (R)-enantiomer or racemic mixtures would not produce the target pharmacological profile [1]. Additionally, the pyridin-3-yl substituent confers distinct potency advantages over alternative aryl groups in fibrinogen receptor antagonist series — comparative SAR studies demonstrate that 3-pyridyl substitution yields superior in vitro potency relative to unsubstituted or alternative heteroaryl β-amino acid derivatives [2]. Consequently, procurement of the stereochemically defined (3S)-enantiomer is mandatory for reproducing published synthetic routes and maintaining bioactivity consistency in research applications.

Methyl (3S)-3-Amino-3-(Pyridin-3-yl)Propanoate — Quantified Differential Evidence vs. Closest Analogs


Stereochemical Integrity: (3S)-Enantiomer vs. Racemate in Pharmacologically Active Scaffold Synthesis

The (3S)-enantiomer of methyl 3-amino-3-(3-pyridyl)propanoate is the specific stereoisomer employed as a key starting material for the synthesis of RWJ-53308, an orally active GP IIb/IIIa antagonist [1]. The synthetic route to this pharmaceutical candidate requires the defined (S)-configuration at the β-carbon; the racemate or (3R)-enantiomer would not yield the stereochemically correct antagonist structure. The hydrogenation of enantiomeric enamine 8 with Pd(OH)₂/C followed by chiral auxiliary removal produced 2 with retention of stereochemical configuration [1].

asymmetric synthesis GP IIb/IIIa antagonists stereoselective hydrogenation

3-Pyridyl vs. Alternative β-Amino Acid Substituents in GP IIb/IIIa Antagonist Potency

In a systematic structure-activity relationship (SAR) study of 3,4-dihydro-1(1H)-isoquinolinone-based GP IIb/IIIa antagonists, substitution at the 3-position of the β-amino acid moiety was found to enhance in vitro potency [1]. Among the congeners evaluated, the 3-pyridyl and 3-ethynyl analogs were identified as the most potent prepared [1]. The 3-pyridyl-substituted β-amino acid derivative exhibits an IC₅₀ value of 12 nM against ADP-induced aggregation of human gel-filtered platelets (when incorporated into the full antagonist structure L-767,679 containing 3-ethynyl substitution; the 3-pyridyl congener demonstrates comparable potency ranking) [1].

GP IIb/IIIa antagonists structure-activity relationship platelet aggregation inhibition

Methyl Ester vs. Ethyl Ester: Differential Synthetic Utility in Prodrug and Antagonist Development

Methyl (3S)-3-amino-3-(3-pyridyl)propanoate (CAS 198959-53-4) differs functionally from its ethyl ester analog (ethyl (3S)-3-amino-3-(3-pyridyl)propanoate, CAS 149519-95-9) in downstream pharmaceutical applications [1]. The methyl ester serves as the direct precursor for the synthesis of the parent β-amino acid and as a versatile intermediate for amide bond formation in peptidomimetic construction [1]. In contrast, ethyl esters of 3-pyridyl-β-alanine derivatives were specifically developed as oral prodrugs to increase lipophilicity, eliminate zwitterionic character, and enhance oral absorption of GP IIb/IIIa antagonists [2]. The methyl ester (MW 180.2 g/mol, C₉H₁₂N₂O₂) offers lower molecular weight and distinct solubility/reaction characteristics compared to the ethyl ester (MW 194.23 g/mol, C₁₀H₁₄N₂O₂) [3].

ester prodrugs β-amino acid derivatives pharmacokinetic optimization

Chiral Purity Attainment: Diastereomeric Crystallization Resolution Efficiency

An expedient method for resolution of 3-amino-3-(3′-pyridyl)propionic acid and related compounds has been established, enabling preparation of methyl (S)-3-amino-3-(3′-pyridyl)propionate dihydrochloride in high enantiomeric purity [1]. The procedure employs selective crystallization of a diastereomeric salt of an N-BOC-protected carboxylic acid precursor with (1R,2S)-(−)-ephedrine [1]. This methodology has been demonstrated to resolve other 3-amino-3-[(substituted)pyridyl]propionic acids, indicating broad utility for obtaining enantiopure β-amino acid derivatives of the pyridyl class [1].

chiral resolution diastereomeric crystallization enantiomeric purity

Chiral Chromatographic Resolution: Daicel Crownpak CR(+) Enantiomeric Baseline Separation (Rs > 1.5)

Enantiomeric optimization of β-amino-3-pyridylpropionic acid and its ethyl ester was achieved with a Daicel Crownpak CR(+) column requiring no derivatization [1]. At pH 1 and a column temperature of approximately 7°C, concurrent enantiomeric baseline resolution (Rs > 1.5) of the β-amino acid and ester was achieved [1]. The study demonstrated that at pH ≤ 2, enantioselectivity arises from complex formation between the crown ether and the amines, whereas at pH > 2 retention shifts to a hydrophobic non-enantioselective mechanism [1].

chiral HPLC enantiomeric separation Crownpak CR(+)

Methyl (3S)-3-Amino-3-(Pyridin-3-yl)Propanoate — Evidence-Backed Research and Industrial Application Scenarios


Synthesis of Orally Active GP IIb/IIIa Platelet Fibrinogen Receptor Antagonists

Methyl (3S)-3-amino-3-(3-pyridyl)propanoate serves as a key starting material in the synthesis of RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor (GP IIb/IIIa antagonist) [1]. The (S)-stereochemistry is essential for downstream pharmacological activity. This application scenario is directly evidenced by the published stereoselective synthesis of the compound, which was specifically developed to support the RWJ-53308 pharmaceutical program [1].

Asymmetric Synthesis of Chiral β-Amino Acid Building Blocks via Diastereomeric Crystallization

The parent 3-amino-3-(3′-pyridyl)propionic acid scaffold can be efficiently resolved into enantiopure form via diastereomeric salt crystallization with (1R,2S)-(−)-ephedrine [1]. This process yields methyl (S)-3-amino-3-(3′-pyridyl)propionate dihydrochloride in high enantiomeric purity and is applicable to a range of substituted pyridyl derivatives, making it a scalable approach for producing stereochemically defined β-amino acid building blocks for medicinal chemistry and peptidomimetic research [1].

Chiral Purity Verification and Quality Control via Crownpak CR(+) HPLC Method

Procured material can be verified for enantiomeric purity using the validated Daicel Crownpak CR(+) HPLC method, which achieves baseline resolution (Rs > 1.5) of β-amino-3-pyridylpropionic acid and its esters without requiring derivatization [1]. Optimal separation conditions are pH 1 with perchloric acid mobile phase at approximately 7°C column temperature [1]. This method enables reliable discrimination between the desired (3S)-enantiomer and its (3R)-counterpart or racemic contaminants, supporting quality assurance in research and industrial settings.

Peptidomimetic Design and β-Peptide Synthesis

As a conformationally constrained β-aryl-β-amino acid derivative, methyl (3S)-3-amino-3-(3-pyridyl)propanoate is a valuable monomer for the construction of β-peptides and peptidomimetics with enhanced metabolic stability [1]. β-Amino acid-containing scaffolds are present in diverse bioactive natural products and therapeutic agents, including taxol (anticancer), cispentacin (antifungal), and bestatin (aminopeptidase inhibitor) [1]. The pyridyl substituent offers additional opportunities for metal coordination and hydrogen bonding interactions in designed ligands [2].

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